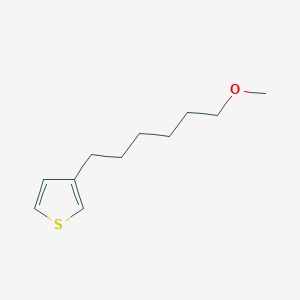

3-(6-Methoxyhexyl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

194349-43-4 |

|---|---|

Molecular Formula |

C11H18OS |

Molecular Weight |

198.33 g/mol |

IUPAC Name |

3-(6-methoxyhexyl)thiophene |

InChI |

InChI=1S/C11H18OS/c1-12-8-5-3-2-4-6-11-7-9-13-10-11/h7,9-10H,2-6,8H2,1H3 |

InChI Key |

KOODXXRCMMFVEQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCC1=CSC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Route for 3-(6-Methoxyhexyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 3-(6-Methoxyhexyl)thiophene, a key building block in the development of advanced materials and pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of a brominated intermediate followed by a nucleophilic substitution to introduce the methoxy group. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further research.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Synthesis of 3-(6-Bromohexyl)thiophene: This initial step involves the formation of the C-C bond between the thiophene ring and the hexyl chain, terminating in a bromine atom. This is a crucial intermediate that allows for subsequent functionalization.

-

Synthesis of this compound: The target compound is obtained via a Williamson ether synthesis, where the bromo-functionalized intermediate is reacted with a methoxide source to yield the final methoxy-terminated product.

This approach offers a reliable and scalable route to the desired molecule, utilizing well-established chemical transformations.

Experimental Protocols

Step 1: Synthesis of 3-(6-Bromohexyl)thiophene

This procedure is adapted from established methods for the synthesis of 3-alkylthiophenes.

Materials:

-

3-Bromothiophene

-

1,6-Dibromohexane

-

n-Butyllithium (n-BuLi) in hexanes

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation (Alternative to Lithiation): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 3-bromothiophene in dry diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 3-thienylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent is then cooled in an ice bath. 1,6-Dibromohexane is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. Excess 1,6-dibromohexane is removed by vacuum distillation. The crude product is then purified by silica gel column chromatography using hexane as the eluent to yield 3-(6-bromohexyl)thiophene as a colorless oil.[1]

Step 2: Synthesis of this compound

This step employs the Williamson ether synthesis for the conversion of the bromo-intermediate to the final methoxy-product.

Materials:

-

3-(6-Bromohexyl)thiophene

-

Sodium methoxide (solid or solution in methanol)

-

Dry, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Diethyl ether or ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 3-(6-bromohexyl)thiophene in a dry, polar aprotic solvent such as DMF.

-

Addition of Methoxide: Add sodium methoxide to the solution. The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with water and then with a brine solution to remove any remaining DMF and salts.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or silica gel column chromatography to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reaction Yields

| Step | Product | Starting Material | Typical Yield |

| 1 | 3-(6-Bromohexyl)thiophene | 3-Bromothiophene & 1,6-Dibromohexane | ~70%[1] |

| 2 | This compound | 3-(6-Bromohexyl)thiophene | >80% (Estimated) |

Table 2: Characterization Data for 3-(6-Bromohexyl)thiophene [1]

| Analysis | Data |

| ¹H-NMR (300 MHz, CDCl₃), δ (ppm) | 7.24 (dd, 1H), 6.94 – 6.90 (m, 2H), 3.41 (t, 2H), 2.64 (t, 2H), 1.90 – 1.83 (m, 2H), 1.68 – 1.61 (m, 2H), 1.51 – 1.44 (m, 2H), 1.40 – 1.33 (m, 2H) |

| ¹³C-NMR (CDCl₃) δ (ppm) | 142.9, 128.2, 125.2, 119.9, 33.9, 32.7, 30.3, 30.1, 28.4, 28.0 |

| Mass Spec. (AccuTOF DART) | calc'd [M+H⁺]: 247.0156, found [M+H⁺] 247.0155 |

Table 3: Predicted Characterization Data for this compound

| Analysis | Predicted Data |

| ¹H-NMR (CDCl₃), δ (ppm) | A triplet around 3.3-3.4 ppm for the -OCH₃ group, and the disappearance of the triplet at 3.41 ppm corresponding to the -CH₂Br protons. Other peaks will show slight shifts. |

| ¹³C-NMR (CDCl₃) δ (ppm) | A peak around 59 ppm for the -OCH₃ carbon, and a peak around 72 ppm for the -CH₂O- carbon, with the disappearance of the peak at 33.9 ppm for the -CH₂Br carbon. |

| Mass Spec. | Expected [M+H⁺] around 199.1157 |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis route for this compound.

Caption: Synthesis workflow for this compound.

Conclusion

The described two-step synthesis route provides a clear and efficient pathway for obtaining this compound. The initial formation of 3-(6-bromohexyl)thiophene is a well-documented process with good yields. The subsequent Williamson ether synthesis is a robust and high-yielding reaction, making the overall process attractive for both laboratory-scale synthesis and potential scale-up. The detailed protocols and data presented in this guide are intended to support researchers in the successful synthesis and further application of this versatile thiophene derivative.

References

An In-depth Technical Guide on the Core Chemical Properties of 3-(6-Methoxyhexyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a class of heterocyclic compounds that are of significant interest in the fields of materials science and medicinal chemistry. The π-conjugated system of the thiophene ring endows these molecules with unique electronic and optical properties, making them valuable building blocks for organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs).[1] In drug development, the thiophene scaffold is a recognized pharmacophore present in numerous biologically active compounds.

This technical guide focuses on the chemical properties of a specific, non-commercially available derivative, 3-(6-Methoxyhexyl)thiophene. The introduction of a methoxyhexyl side chain at the 3-position of the thiophene ring is expected to influence its solubility, electronic properties, and intermolecular interactions. This document aims to provide a comprehensive overview of the inferred chemical properties, a plausible synthetic route with detailed experimental protocols, and expected spectroscopic data for this compound, serving as a valuable resource for researchers interested in this and related compounds.

Inferred Chemical and Physical Properties

The chemical and physical properties of this compound have been inferred based on the known properties of related 3-alkylthiophenes and alkoxyalkanes. These estimated values provide a useful starting point for experimental design and characterization.

| Property | Inferred Value | Basis of Inference |

| Molecular Formula | C₁₁H₁₈OS | Sum of atomic constituents |

| Molecular Weight | 198.32 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Based on similar 3-alkylthiophenes |

| Boiling Point | ~250-270 °C (at 760 mmHg) | Extrapolated from 3-hexylthiophene and considering the methoxy group |

| Density | ~0.98 g/mL | Based on related 3-alkylthiophenes |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene). Insoluble in water. | The hexyl chain imparts solubility in nonpolar solvents.[1] |

| Refractive Index | ~1.50 | Estimated based on similar organic compounds |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-bromothiophene. The first step is the formation of a C-C bond to introduce the hexyl chain, followed by the introduction of the methoxy group via a nucleophilic substitution.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(6-Bromohexyl)thiophene via Kumada Coupling

This procedure is adapted from established methods for the synthesis of 3-alkylthiophenes.[2][3] The Kumada coupling reaction is a reliable method for forming C-C bonds between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[4]

-

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

1,6-Dibromohexane

-

Anhydrous tetrahydrofuran (THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF via a dropping funnel. The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine.

-

After the formation of the Grignard reagent is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

-

Add a solution of 1,6-dibromohexane (3.0 equivalents) in anhydrous THF, followed by the addition of Ni(dppp)Cl₂ (0.01 equivalents) as a catalyst.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (hexane as eluent) to yield 3-(6-bromohexyl)thiophene as a colorless oil.

-

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and effective method for the formation of ethers from an alkoxide and an alkyl halide.[5][6]

-

Materials:

-

3-(6-Bromohexyl)thiophene

-

Sodium methoxide (NaOCH₃)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add a solution of 3-(6-bromohexyl)thiophene (1.0 equivalent) in anhydrous THF.

-

Add sodium methoxide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound.

-

Inferred Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the analysis of similar structures.

1H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | dd | 1H | Thiophene H-5 |

| ~6.95 | m | 2H | Thiophene H-2, H-4 |

| ~3.35 | t | 2H | -O-CH ₂- |

| ~3.30 | s | 3H | -OCH ₃ |

| ~2.60 | t | 2H | Thiophene-CH ₂- |

| ~1.65 | p | 2H | Thiophene-CH₂-CH ₂- |

| ~1.55 | p | 2H | -O-CH₂-CH ₂- |

| ~1.35 | m | 4H | -CH₂-(CH ₂)₂-CH₂- |

13C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Thiophene C-3 |

| ~128 | Thiophene C-5 |

| ~125 | Thiophene C-4 |

| ~120 | Thiophene C-2 |

| ~73 | -O-C H₂- |

| ~59 | -OC H₃ |

| ~31 | Thiophene-C H₂- |

| ~30.5 | Thiophene-CH₂-C H₂- |

| ~29.5 | -O-CH₂-C H₂- |

| ~29 | -CH₂-C H₂-CH₂- |

| ~26 | -CH₂-C H₂-CH₂- |

Tabulated Data for Related Compounds

To provide context for the inferred properties of this compound, the following tables summarize key data for related 3-alkylthiophenes and alkoxythiophenes.

Table 1: Properties of Selected 3-Alkylthiophenes

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| 3-Butylthiophene | 140.25 | 180-182 | [7] |

| 3-Hexylthiophene | 168.31 | 225-227 | [2] |

| 3-Octylthiophene | 196.36 | 125-127 (at 15 mmHg) | [7] |

| 3-Dodecylthiophene | 252.47 | 110 (at 0.6 mbar) | [8] |

Table 2: Properties of Selected Alkoxythiophenes

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| 3-Methoxythiophene | 114.17 | 151-152 | [9] |

| 3-Butoxythiophene | 156.25 | 205-207 | [10] |

| 3-Hexyloxythiophene | 184.30 | ~240-242 (estimated) | [10] |

Conclusion

While direct experimental data for this compound is not currently available in the literature, this technical guide provides a robust framework for its synthesis and characterization. The proposed two-step synthesis, involving a Kumada coupling followed by a Williamson ether synthesis, utilizes well-established and reliable chemical transformations. The inferred physical and spectroscopic properties, based on data from structurally analogous compounds, offer valuable guidance for researchers aiming to synthesize and investigate this molecule. The information presented herein is intended to facilitate further research into this compound and its potential applications in materials science and drug discovery.

References

- 1. Polythiophene - Wikipedia [en.wikipedia.org]

- 2. CA2594613A1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Etching and polymerization reactions of alkoxythiophenes in HKUST-1: choosing between filled and core–shell MOF/polymer composite structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-(6-Methoxyhexyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the monomer 3-(6-methoxyhexyl)thiophene. This compound is a valuable building block in the development of functional organic materials, particularly conductive polymers for applications in electronics and drug delivery systems. The introduction of a methoxy group at the terminus of the hexyl chain can influence solubility, self-assembly properties, and interactions with biological systems.

Synthetic Pathway

The most common and effective method for the synthesis of 3-alkylthiophenes is the Kumada cross-coupling reaction. This reaction involves the nickel- or palladium-catalyzed coupling of a Grignard reagent with an organohalide. In the case of this compound, the synthesis proceeds via the reaction of a 6-methoxyhexyl Grignard reagent with 3-bromothiophene.

The overall synthetic workflow can be visualized as a two-step process: formation of the Grignard reagent followed by the Kumada coupling reaction.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar 3-alkylthiophenes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Notes |

| 3-Bromothiophene | 163.04 | 1.713 | 872-31-1 | Store under inert atmosphere. |

| Magnesium Turnings | 24.31 | - | 7439-95-4 | Activate before use. |

| 1-Bromo-6-methoxyhexane | 195.10 | 1.22 | 50592-87-5 | Synthesize or purchase. |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 109-99-9 | Anhydrous, freshly distilled from sodium/benzophenone. |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | 540.07 | - | 15629-92-2 | Catalyst. |

| Diethyl ether | 74.12 | 0.713 | 60-29-7 | Anhydrous. |

| Hydrochloric acid (HCl) | 36.46 | - | 7647-01-0 | 1 M aqueous solution. |

| Sodium bicarbonate (NaHCO₃) | 84.01 | - | 144-55-8 | Saturated aqueous solution. |

| Brine | - | - | - | Saturated aqueous solution of NaCl. |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | 7487-88-9 | Drying agent. |

Synthesis of 6-Methoxyhexylmagnesium bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents).

-

Activate the magnesium by stirring under a flow of inert gas and gently heating with a heat gun.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of 1-bromo-6-methoxyhexane (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.

-

Add the remaining 1-bromo-6-methoxyhexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Kumada Coupling Reaction

-

In a separate flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF.

-

Add the Ni(dppp)Cl₂ catalyst (0.01-0.05 equivalents) to the 3-bromothiophene solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the freshly prepared 6-methoxyhexylmagnesium bromide solution from the dropping funnel to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Purification

Proper purification of the monomer is critical for successful polymerization and for obtaining materials with desired properties. A multi-step purification process is recommended.

Caption: General purification workflow for this compound.

Work-up Procedure

-

After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Final Purification

The crude product will likely contain unreacted starting materials and side products. Two primary methods for final purification are vacuum distillation and column chromatography.

-

Vacuum Distillation: This is often the preferred method for purifying liquid monomers.[1] The crude oil is distilled under reduced pressure to separate the desired product from less volatile impurities. The boiling point of this compound is expected to be slightly higher than that of 3-hexylthiophene.

-

Column Chromatography: If distillation is not effective or if non-volatile impurities are present, purification can be achieved by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.

Characterization Data (Predicted)

The successful synthesis of this compound should be confirmed by spectroscopic methods. The following table summarizes the expected characterization data based on the analysis of similar compounds.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2 (d, 1H, thiophene-H5), ~6.9 (d, 1H, thiophene-H4), ~6.9 (s, 1H, thiophene-H2), 3.35 (t, 2H, -O-CH ₂-), 3.3 (s, 3H, -OCH ₃), 2.6 (t, 2H, thiophene-CH ₂-), 1.6-1.3 (m, 8H, alkyl chain -CH ₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~142 (thiophene-C3), ~128 (thiophene-C5), ~125 (thiophene-C4), ~120 (thiophene-C2), ~72 (-O-C H₂-), ~58 (-OC H₃), ~31, ~30, ~29, ~26 (alkyl chain -C H₂-) |

| Mass Spectrometry (EI) | Expected M⁺ peak at m/z = 198.11 g/mol |

| Appearance | Colorless to pale yellow oil |

Quantitative Data

The following table provides typical ranges for quantitative data based on similar Kumada coupling reactions for the synthesis of 3-alkylthiophenes. Actual results may vary depending on reaction conditions and purification efficiency.

| Parameter | Typical Value |

| Reaction Yield | 60-85% |

| Purity (by GC) | >99% after purification |

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis and purification of this compound. The Kumada cross-coupling reaction provides an efficient route to this valuable monomer. Careful execution of the experimental protocol and rigorous purification are essential for obtaining high-purity material suitable for subsequent applications in polymer synthesis and materials science. The provided characterization data serve as a benchmark for product verification. Researchers and scientists can utilize this guide to successfully prepare this compound for their specific research and development needs.

References

Spectroscopic Characterization of 3-(6-Methoxyhexyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(6-Methoxyhexyl)thiophene. It details the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document also outlines detailed experimental protocols for acquiring these spectra and includes a visual workflow for the characterization process. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of substituted thiophene compounds in fields such as materials science and drug development.

Introduction

This compound is a substituted thiophene derivative with potential applications in the development of organic electronic materials and as a building block in medicinal chemistry. Accurate and thorough spectroscopic characterization is paramount to confirm its molecular structure and purity, which are critical for any subsequent application. This guide will detail the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on the analysis of its precursor, 3-(6-bromohexyl)thiophene, and established principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | dd | 1H | Thiophene H-5 |

| ~6.95 | m | 2H | Thiophene H-2, H-4 |

| ~3.35 | t | 2H | -O-CH₂- |

| ~3.30 | s | 3H | -O-CH₃ |

| ~2.65 | t | 2H | Thiophene-CH₂- |

| ~1.65 | quint | 2H | Thiophene-CH₂-CH₂- |

| ~1.55 | quint | 2H | -O-CH₂-CH₂- |

| ~1.40 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

Predicted spectra are based on data for 3-(6-bromohexyl)thiophene and known substituent effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~143.0 | Thiophene C-3 |

| ~128.5 | Thiophene C-5 |

| ~125.5 | Thiophene C-2 |

| ~120.0 | Thiophene C-4 |

| ~72.5 | -O-CH₂- |

| ~58.5 | -O-CH₃ |

| ~30.5 | Thiophene-CH₂- |

| ~30.0 | Thiophene-CH₂-CH₂- |

| ~29.5 | -O-CH₂-CH₂- |

| ~26.0, ~25.5 | -CH₂-CH₂-CH₂-CH₂- |

Predicted spectra are based on data for 3-(6-bromohexyl)thiophene and known substituent effects.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (thiophene ring) |

| ~2925, ~2855 | Strong | C-H stretching (aliphatic chain) |

| ~1460 | Medium | C=C stretching (thiophene ring) |

| ~1115 | Strong | C-O-C stretching (ether) |

| ~820 | Medium | C-H out-of-plane bending (thiophene) |

| ~725 | Medium | C-S stretching (thiophene ring) |

Predictions are based on typical IR frequencies for substituted thiophenes and ethers.[1][2][3][4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Fragment Ion |

| 198 | [M]⁺ (Molecular Ion) |

| 167 | [M - OCH₃]⁺ |

| 97 | [Thiophene-CH₂]⁺ |

| 83 | [Thiophene]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Fragmentation patterns are predicted based on common fragmentation pathways for alkylthiophenes and ethers.[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

The number of scans can range from 8 to 16 for a sufficiently concentrated sample.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Use the residual solvent peak (CHCl₃ at 7.26 ppm) for referencing.

-

-

¹³C NMR Acquisition:

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid directly onto the ATR crystal.[8]

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.[9][10]

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition (EI mode):

-

Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatography (GC) inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.[11][12]

-

Workflow and Pathway Visualization

The following diagrams illustrate the synthesis pathway from a common precursor and the general workflow for spectroscopic characterization.

Caption: Synthesis of this compound.

Caption: Spectroscopic characterization workflow.

References

- 1. youtube.com [youtube.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. youtube.com [youtube.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility of 3-(6-Methoxyhexyl)thiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(6-Methoxyhexyl)thiophene in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative assessment of solubility based on the principle of "like dissolves like." Furthermore, it outlines a detailed, generalized experimental protocol for researchers to determine the precise solubility of this compound in their laboratories. This guide is intended to be a practical resource for scientists and professionals working with this compound in fields such as organic electronics, materials science, and medicinal chemistry.

Introduction

This compound is a substituted thiophene derivative that incorporates a polar methoxy group, a nonpolar hexyl chain, and an aromatic thiophene ring. This combination of functional groups results in a molecule with nuanced solubility behavior, making the selection of an appropriate solvent crucial for its synthesis, purification, and application. Understanding the solubility of this compound is essential for controlling reaction kinetics, achieving desired film morphologies in organic electronics, and formulating effective drug delivery systems.

Predicted Solubility of this compound

In the absence of specific experimental data, the solubility of this compound in various organic solvents can be predicted based on the "like dissolves like" principle.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound contains both polar (methoxy ether) and nonpolar (hexyl alkyl chain and thiophene ring) moieties, suggesting it will be most soluble in solvents of intermediate polarity or in nonpolar solvents that can accommodate the alkyl chain.

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Nonpolar | High | The long hexyl chain of the solute has strong van der Waals interactions with the nonpolar hexane. |

| Toluene | C₇H₈ | Nonpolar | High | The aromatic thiophene ring of the solute can interact favorably with the aromatic ring of toluene through π-π stacking. |

| Chloroform | CHCl₃ | Nonpolar | High | Generally a good solvent for many organic compounds, including thiophene derivatives.[2] |

| Polar Aprotic Solvents | ||||

| Tetrahydrofuran (THF) | C₄H₈O | Intermediate | Moderate to High | The ether group in THF can interact with the methoxy group of the solute, while its overall moderate polarity can accommodate the entire molecule. |

| Dichloromethane (DCM) | CH₂Cl₂ | Intermediate | Moderate to High | A versatile solvent that can dissolve a wide range of organic compounds. |

| Acetone | C₃H₆O | Polar | Moderate | The ketone group is polar, but the overall polarity is less than that of protic solvents. It may be a suitable solvent. |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Polar | Low to Moderate | The polar hydroxyl group can interact with the methoxy group, but the nonpolar part of the solute may limit overall solubility. |

| Methanol | CH₃OH | Polar | Low | Similar to ethanol, but its higher polarity may further reduce its ability to dissolve the nonpolar portions of the solute. |

| Water | H₂O | Highly Polar | Insoluble | Thiophene and its derivatives are generally insoluble in water.[3][4] The large nonpolar hexylthiophene portion of the molecule will prevent dissolution in highly polar water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general and widely applicable method for determining the solubility of a solid organic compound in a liquid solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks

-

Micropipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.2 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a micropipette. To avoid aspirating any solid particles, it is crucial to use a syringe filter.

-

Transfer the filtered supernatant to a volumetric flask and dilute it to a known volume with the same solvent. The dilution factor will depend on the expected concentration.

-

-

Concentration Measurement:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Create a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and use the calibration curve to determine its concentration.

-

-

Using HPLC:

-

Develop an HPLC method with appropriate column, mobile phase, and detector settings for this compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship governing solubility.

Conclusion

References

- 1. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Electronic Properties of Poly(3-(6-Methoxyhexyl)thiophene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of poly(3-(6-methoxyhexyl)thiophene) (P3MHT), a conductive polymer with significant potential in various electronic and biomedical applications. This document details the synthesis, electronic characteristics, and the experimental protocols used to determine these properties, offering a valuable resource for researchers and professionals in materials science, organic electronics, and drug development.

Core Electronic Properties

Poly(this compound) is a derivative of the widely studied polythiophene family. The introduction of a methoxy group at the terminus of the hexyl side chain significantly influences its electronic properties compared to its simple alkyl-substituted counterpart, poly(3-hexylthiophene) (P3HT). This modification can affect polymer solubility, morphology, and ultimately, its performance in electronic devices.

Quantitative Data Summary

The electronic properties of P3MHT and its close analogs are summarized in the table below. It is important to note that direct, comprehensive data for P3MHT is limited in publicly available literature. Therefore, data from a closely related polymer, poly(3-(methoxyethoxyethoxy)thiophene) (P3MEET), is included for comparative purposes, as the ether functionalities in the side chain are expected to have a similar influence on the electronic structure.

| Property | Poly(this compound) (P3MHT) | Poly(3-(methoxyethoxyethoxy)thiophene) (P3MEET) | Poly(3-hexylthiophene) (P3HT) |

| HOMO Level (eV) | Data not available in cited sources | -5.17 | -4.9 to -5.2 |

| LUMO Level (eV) | Data not available in cited sources | Data not available in cited sources | -2.9 to -3.2 |

| Optical Bandgap (eV) | Data not available in cited sources | ~1.9 (from polaron absorption peaks) | 1.7 – 2.1[1] |

| Conductivity (S/cm) | Data not available in cited sources | up to 27.0 ± 3.7 (doped with F4TCNQ)[2] | 3.4 x 10⁻⁴ to 1.0 x 10⁻¹ (doped with iodine)[1] |

| Charge Carrier Mobility (cm²/Vs) | Data not available in cited sources | Data not available in cited sources | up to 0.1 (in OFETs) |

Synthesis and Molecular Structure

The primary route for synthesizing regioregular poly(3-alkylthiophenes), including P3MHT, is through Kumada Catalyst-Transfer Polycondensation (KCTP). This method allows for the controlled polymerization of 2-bromo-5-chlorozincio-3-(6-methoxyhexyl)thiophene monomers, yielding a polymer with a high degree of head-to-tail linkages, which is crucial for achieving desirable electronic properties.

A general synthetic approach for poly(3-alkylthiophenes) involves the Grignard metathesis (GRIM) polymerization method[3]. In this process, a 2-bromo-3-alkyl-5-iodothiophene monomer is reacted with a Grignard reagent, such as isopropylmagnesium chloride, followed by the addition of a nickel catalyst, like Ni(dppp)Cl₂, to initiate polymerization[3].

Below is a diagram illustrating the chemical structure of poly(this compound).

Caption: Chemical structure of the repeating unit of Poly(this compound).

Experimental Protocols

The characterization of the electronic properties of P3MHT involves a suite of standard techniques in materials science. Detailed methodologies for these key experiments are provided below.

Synthesis of Poly(3-alkylthiophenes) via Grignard Metathesis (GRIM) Polymerization

This protocol is a general method for the synthesis of poly(3-alkylthiophenes) and can be adapted for P3MHT[3].

-

Monomer Preparation: Synthesize the monomer 2-bromo-3-(6-methoxyhexyl)-5-iodothiophene.

-

Reaction Setup: A dry 500 mL round-bottomed flask equipped with a three-way stopcock is heated under reduced pressure and then cooled to room temperature under an argon atmosphere[3].

-

Grignard Reagent Addition: The monomer (26.8 mmol) is dissolved in dry THF (100 mL) and transferred to the flask. Isopropylmagnesium chloride (13.4 mL, 2 M) is then added dropwise via syringe at 0 °C[3].

-

Polymerization: A suspension of Ni(dppp)Cl₂ in dry THF (60 mL) is added to the mixture at 0 °C. The reaction is then stirred at room temperature for 48 hours[3].

-

Workup: The reaction is quenched by the addition of water (200 mL). The polymer is extracted with chloroform, and the organic layer is washed with water and concentrated. The crude product is purified by Soxhlet extraction with methanol, acetone, and hexane to remove impurities and low molecular weight oligomers. The final polymer is collected from the chloroform fraction[3].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the optical bandgap of the polymer.

-

Sample Preparation: Thin films of the polymer are prepared by spin-coating a solution of the polymer in a suitable solvent (e.g., chlorobenzene) onto a quartz substrate[1].

-

Measurement: The absorbance spectrum of the film is recorded using a UV-Vis spectrophotometer over a wavelength range of 300-800 nm[1].

-

Data Analysis: The optical bandgap (Eg) is determined from the onset of the π-π* absorption peak in the spectrum.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of the polymer.

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., a platinum or glassy carbon electrode coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire)[4].

-

Electrolyte Solution: The measurement is performed in an electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in anhydrous acetonitrile[4].

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming its energy level is -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -e(E_ox - E₁/₂ (Fc/Fc⁺)) - 4.8

-

LUMO (eV) = -e(E_red - E₁/₂ (Fc/Fc⁺)) - 4.8

-

Electrical Conductivity Measurement

The electrical conductivity of the polymer films is typically measured using a four-point probe or by fabricating a simple two-point device.

-

Sample Preparation: Thin films of the polymer are prepared on a substrate with pre-patterned electrodes (e.g., gold). For doped conductivity measurements, the film is exposed to a dopant, such as iodine vapor or a solution of F4TCNQ[1][2].

-

Measurement: A known current is passed through the outer two probes, and the voltage is measured across the inner two probes.

-

Calculation: The sheet resistance is calculated from the measured current and voltage, and the conductivity (σ) is then determined using the formula σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the film thickness.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to the study of poly(this compound).

Caption: Relationship between synthesis, structure, and electronic properties of P3MHT.

Caption: Experimental workflow for characterizing the electronic properties of P3MHT.

References

The Fundamental Photophysical Properties of 3-(6-Methoxyhexyl)thiophene: A Technical Guide

Predicted Photophysical Properties

The photophysical properties of 3-(6-Methoxyhexyl)thiophene are primarily dictated by the electronic structure of the thiophene ring, a five-membered aromatic heterocycle. The 3-substituted (6-methoxyhexyl) group is not expected to significantly participate in the electronic transitions but will influence the molecule's solubility and potentially its solid-state packing.

UV-Visible Absorption

Simple 3-alkylthiophene monomers typically exhibit a primary absorption band in the ultraviolet (UV) region, corresponding to the π → π* electronic transition of the thiophene ring. For this compound, the maximum absorption wavelength (λmax) is predicted to be in the range of 230-260 nm in common organic solvents such as hexane or chloroform. The molar extinction coefficient (ε) at this wavelength is expected to be on the order of 103 to 104 M-1cm-1.

Fluorescence Emission

Upon excitation into its absorption band, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The emission maximum is anticipated to be in the near-UV or blue region of the electromagnetic spectrum. The fluorescence is a result of the radiative decay from the lowest vibrational level of the first excited singlet state (S1) to the ground singlet state (S0).

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. For simple thiophene monomers, the quantum yield is generally modest due to competing non-radiative decay pathways. The predicted fluorescence quantum yield for this compound is likely to be in the range of 0.01 to 0.2.

Fluorescence Lifetime

The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For small organic fluorophores like 3-alkylthiophenes, the fluorescence lifetime is typically in the nanosecond (ns) range. A lifetime of 1-5 ns is a reasonable prediction for this compound.

Tabular Summary of Predicted Photophysical Properties

| Parameter | Predicted Value/Range | Justification |

| Absorption Maximum (λmax) | 230 - 260 nm | Based on the π → π* transition of the thiophene chromophore in similar 3-alkylthiophene monomers. |

| Molar Extinction Coefficient (ε) | ~103 - 104 M-1cm-1 | Typical for π → π* transitions in aromatic systems. |

| Emission Maximum (λem) | 280 - 350 nm | Expected red-shift (Stokes shift) from the absorption maximum. |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.2 | Thiophene monomers generally exhibit modest fluorescence quantum yields due to efficient non-radiative decay pathways. |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Consistent with typical fluorescence lifetimes of small organic fluorophores. |

Detailed Experimental Protocols

To empirically determine the photophysical properties of this compound, the following standard spectroscopic techniques would be employed.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light as a function of wavelength.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or chloroform). From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the absorption spectrum to determine the λmax.

-

Set the excitation wavelength to the λmax.

-

Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to capture the entire emission spectrum.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

-

-

Data Analysis: The resulting spectrum will show the fluorescence intensity as a function of wavelength, from which the emission maximum (λem) can be determined.

Fluorescence Quantum Yield Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For a UV-emitting sample, a standard like quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) could be suitable.

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurement:

-

Record the absorption spectrum for each solution.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (ηsample2 / ηstd2) where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common method for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: A dilute solution of the sample is used, similar to fluorescence measurements.

-

Measurement:

-

The sample is excited by a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated thousands or millions of times to build up a histogram of the number of photons detected at different times after the excitation pulse.

-

-

Data Analysis: The resulting histogram represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τF).

Visualization of Experimental Workflows

Determining the Molecular Weight of Poly(3-(6-Methoxyhexyl)thiophene): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular weight and molecular weight distribution are critical parameters for conjugated polymers like poly(3-(6-methoxyhexyl)thiophene), as they profoundly influence the material's physical, optical, and electronic properties. These characteristics are pivotal in determining the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This technical guide provides a comprehensive overview of the primary techniques used for the molecular weight determination of poly(3-alkylthiophenes), with a specific focus on poly(this compound).

Due to a scarcity of publicly available data specifically for poly(this compound), this guide will leverage the extensive research conducted on the closely related and structurally similar polymer, poly(3-hexyl)thiophene (P3HT), as a model system. The methodologies and principles described herein are directly applicable to poly(this compound).

The two most common and powerful techniques for determining the molecular weight of these polymers are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Key Molecular Weight Parameters

-

Number-Average Molecular Weight (Mn): The total weight of all the polymer chains in a sample, divided by the total number of polymer chains.

-

Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight of the polymer. For a given polymer sample, Mw is always greater than or equal to Mn.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a monodisperse sample (all chains have the same length).

Techniques for Molecular Weight Determination

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] The principle of GPC is to separate polymer molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute from the chromatography column faster than smaller molecules.[1]

It is important to note that GPC provides a relative molecular weight, which is determined by calibrating the instrument with standards of a known molecular weight, typically polystyrene.[2] For rigid-rod polymers like polythiophenes, this can lead to an overestimation of the molecular weight because their hydrodynamic volume is different from that of the flexible polystyrene standards at the same mass.[3]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization mass spectrometry technique that allows for the determination of the absolute molecular weight of polymers. In this method, the polymer sample is co-crystallized with a matrix that absorbs laser energy.[4] The laser irradiation causes the desorption and ionization of the polymer molecules with minimal fragmentation.[4] The time it takes for the ionized molecules to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weight. MALDI-TOF can also provide valuable information about the polymer's end groups and structure.[2]

Experimental Protocols

Gel Permeation Chromatography (GPC/SEC) of Poly(3-alkylthiophenes)

This protocol is a generalized procedure based on common practices for P3HT analysis.

Instrumentation:

-

A GPC/SEC system equipped with a pump, injector, a series of Styragel columns (e.g., 104, 500, 100 Å), and a detector (typically a refractive index (RI) and/or a UV-Vis detector).[2]

Materials:

-

Polymer sample (e.g., poly(this compound))

-

High-purity solvent (e.g., Tetrahydrofuran (THF) or Chloroform)[2]

-

Polystyrene standards for calibration

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the polymer sample.

-

Dissolve the polymer in 1 mL of the chosen solvent (THF or Chloroform). Gentle agitation or warming may be necessary to ensure complete dissolution.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

GPC/SEC Analysis:

-

Data Analysis:

-

Generate a calibration curve using the elution times of the polystyrene standards.

-

Determine the Mn, Mw, and PDI of the polymer sample by comparing its elution profile to the calibration curve.

-

MALDI-TOF Mass Spectrometry of Poly(3-alkylthiophenes)

This protocol is a generalized procedure based on common practices for P3HT analysis.

Instrumentation:

-

A MALDI-TOF mass spectrometer.

Materials:

-

Polymer sample (e.g., poly(this compound))

-

Matrix compound (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB))

-

Solvent for dissolving the polymer and matrix (e.g., THF or Chloroform)

-

Cationizing agent (e.g., silver trifluoroacetate (AgTFA)), if necessary.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the polymer in the chosen solvent (e.g., 1 mg/mL).

-

Prepare a stock solution of the matrix in the same solvent (e.g., 10 mg/mL).

-

If a cationizing agent is used, prepare a stock solution (e.g., 1 mg/mL in THF).

-

Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).

-

-

Target Plate Spotting:

-

Deposit a small volume (e.g., 1 µL) of the final mixture onto the MALDI target plate.

-

Allow the solvent to evaporate completely, leaving behind a co-crystallized spot of the polymer and matrix.

-

-

MALDI-TOF Analysis:

-

Insert the target plate into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Identify the series of peaks corresponding to the polymer chains. The mass difference between adjacent peaks should correspond to the mass of the repeating monomer unit.

-

Calculate Mn, Mw, and PDI from the intensities of the peaks in the mass spectrum.

-

Data Presentation

The following tables summarize typical molecular weight data for poly(3-hexyl)thiophene (P3HT) obtained by GPC/SEC and MALDI-TOF MS, which can be considered representative for poly(this compound).

Table 1: Molecular Weight Data for Poly(3-hexyl)thiophene (P3HT) Determined by GPC/SEC

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |

| P3HT-1 | 8,100 | 12,069 | 1.49 | [5] |

| P3HT-2 | 17,600 | 21,296 | 1.21 | [2] |

| P3HT-3 | 15,500 | 24,025 | 1.55 |

Table 2: Comparison of Molecular Weight Data for Poly(3-hexyl)thiophene (P3HT) from GPC/SEC and MALDI-TOF MS

| Sample | Mn (GPC, g/mol ) | Mn (MALDI-TOF, g/mol ) | Reference |

| P3HT-A | 5,000 | 3,200 | [3] |

| P3HT-B | 10,200 | 7,000 | [3] |

Note: The discrepancy between GPC and MALDI-TOF values highlights the overestimation often observed with GPC for this class of polymers.

Visualizations

Experimental Workflow Diagrams

Conclusion

The determination of molecular weight is a cornerstone of the characterization of poly(this compound) and related conjugated polymers. Both GPC/SEC and MALDI-TOF MS provide critical insights into the molecular weight distribution, with GPC offering a robust method for routine analysis of relative molecular weight and MALDI-TOF providing absolute molecular weight determination and end-group analysis. A comprehensive understanding of the molecular weight is essential for establishing structure-property relationships and for the rational design of new materials for advanced applications.

References

The Influence of Regioregularity on the Properties of Poly(3-alkylthiophene)s: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a class of conducting polymers that have garnered significant research interest due to their promising applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] The physical and electronic properties of these materials are intrinsically linked to their molecular structure, with one of the most critical parameters being regioregularity.

Regioregularity in P3ATs refers to the precision with which the 3-alkylthiophene monomer units are linked together in the polymer chain. Due to the asymmetry of the monomer, three different coupling arrangements are possible: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[2] A high degree of regioregularity, characterized by a high percentage of HT couplings, leads to a more planar polymer backbone. This planarity facilitates stronger interchain π-π stacking, resulting in enhanced charge carrier mobility and optimized optical properties.[2][3] Conversely, regio-irregular polymers, with a random mixture of couplings, exhibit a twisted backbone, which disrupts conjugation and hinders performance.[2] This guide provides an in-depth technical overview of the effects of regioregularity in P3ATs, with a focus on poly(3-hexylthiophene) (P3HT), covering its synthesis, characterization, and the profound impact on its optoelectronic properties.

Synthesis of Regioregular Poly(3-alkylthiophene)s

Several synthetic methods have been developed to achieve high regioregularity in P3ATs, including the McCullough, Rieke, and Suzuki-coupling methods.[1] However, the Grignard Metathesis (GRIM) polymerization has emerged as a widely adopted, straightforward, and effective technique for producing highly regioregular P3ATs.[3][4]

Grignard Metathesis (GRIM) Polymerization

The GRIM method involves the polymerization of 2,5-dibromo-3-alkylthiophene monomers using a nickel catalyst. The reaction proceeds through a magnesium-halogen exchange, followed by a nickel-catalyzed cross-coupling reaction.[3]

Figure 1: Workflow for the GRIM synthesis of regioregular P3ATs.

Experimental Protocol: GRIM Synthesis of Regioregular P3HT

The following protocol is a representative example for the synthesis of regioregular P3HT.

Materials:

-

2,5-dibromo-3-hexylthiophene

-

tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hexanes

-

Chloroform

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

-

Slowly add one equivalent of t-BuMgCl to the solution at room temperature and stir for 1-2 hours to form the Grignard reagent.

-

In a separate flask, prepare a solution of the Ni(dppp)Cl₂ catalyst in anhydrous THF.

-

Add the catalyst solution to the Grignard reagent mixture to initiate polymerization. The reaction mixture will typically change color.

-

Allow the polymerization to proceed for a designated time (e.g., 1-2 hours) at room temperature or with gentle heating.

-

Quench the reaction by slowly adding methanol. This will precipitate the polymer.

-

Filter the crude polymer and wash it with methanol and hexanes to remove residual monomer and catalyst.

-

Purify the polymer by Soxhlet extraction with methanol, hexanes, and finally chloroform to collect the desired polymer fraction.

-

Precipitate the chloroform fraction in methanol, filter, and dry the final regioregular P3HT product under vacuum.

Characterization of Regioregularity and its Effects

The regioregularity of P3ATs is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting structural order and its influence on the material's properties are then investigated using techniques such as UV-Vis spectroscopy and X-ray diffraction (XRD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Regioregularity Determination:

The percentage of Head-to-Tail (%HT) couplings can be quantified by analyzing the ¹H NMR spectrum of the polymer. The α-methylene protons of the alkyl side chains exhibit different chemical shifts depending on the type of coupling between the adjacent thiophene rings.[2]

-

Head-to-Tail (HT) coupling: The α-methylene protons typically resonate around 2.8 ppm.

-

Head-to-Head (HH) coupling: The α-methylene protons are shifted upfield and resonate around 2.6 ppm.

The %HT regioregularity is calculated by integrating these respective peaks using the following formula:

%HT = [Integral (HT) / (Integral (HT) + Integral (HH))] x 100

Experimental Protocol: ¹H NMR Analysis

-

Dissolve a small amount of the purified P3HT in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Integrate the peaks in the aromatic region (thiophene protons) and the aliphatic region.

-

Specifically, integrate the signals for the α-methylene protons around 2.8 ppm (HT) and 2.6 ppm (HH).

-

Calculate the %HT regioregularity using the formula above.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool to probe the electronic structure and conformation of P3ATs. Highly regioregular P3ATs exhibit a more planar backbone, leading to a longer effective conjugation length. This results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) in the solid state.[5] Furthermore, the appearance of a vibronic shoulder in the absorption spectrum of thin films is indicative of a well-ordered, aggregated structure.[6]

Experimental Protocol: UV-Vis Spectroscopy of P3HT Thin Films

-

Prepare a solution of P3HT in a suitable solvent (e.g., chloroform or chlorobenzene) at a known concentration (e.g., 5-10 mg/mL).

-

Prepare thin films by spin-coating the solution onto a transparent substrate (e.g., glass or quartz).

-

If desired, anneal the films at a specific temperature (e.g., 150 °C) to promote self-organization.

-

Record the UV-Vis absorption spectrum of the thin film over a relevant wavelength range (e.g., 300-800 nm).

-

Identify the λmax and observe the presence of any vibronic features.

X-ray Diffraction (XRD)

XRD is used to investigate the crystallinity and molecular packing of P3ATs. Regioregular P3ATs are semi-crystalline polymers that self-assemble into a lamellar structure. The XRD pattern of a well-ordered P3HT film typically shows a sharp diffraction peak at a low 2θ angle (around 5.4°), which corresponds to the (100) reflection and represents the lamellar stacking distance.[7] The degree of crystallinity can be estimated by analyzing the area of the crystalline peaks relative to the total scattering intensity.[8]

Experimental Protocol: XRD Analysis of P3HT Thin Films

-

Prepare P3HT thin films on a suitable substrate (e.g., silicon wafer).

-

Use a diffractometer with a Cu Kα X-ray source.

-

Perform a 2θ scan over a range that includes the expected diffraction peaks for P3HT (e.g., 2° to 30°).

-

Identify the position and intensity of the (100) diffraction peak to determine the lamellar spacing.

-

The crystallinity can be quantitatively analyzed by integrating the area under the crystalline peaks and the amorphous halo.[8]

Quantitative Effects of Regioregularity

The degree of regioregularity has a direct and quantifiable impact on the electronic and optical properties of P3ATs.

Data Presentation

The following tables summarize the relationship between regioregularity and key performance metrics for P3HT.

Table 1: Regioregularity vs. UV-Vis Absorption Maxima (λmax) for P3HT

| Regioregularity (%HT) | λmax (nm) in Solution | λmax (nm) in Film | Reference(s) |

| ~50 (Regiorandom) | ~430-450 | ~480-500 | [5] |

| 76-79 | ~453-458 | ~510-520 | [5] |

| 91-93 | ~450 | ~520-550 | [9] |

| >95 | ~450 | ~525-560 (with vibronic shoulder at ~600) | [5][6] |

| >99 | ~452 | ~525-560 (with pronounced vibronic shoulder) | [9] |

Table 2: Regioregularity vs. Hole Mobility in P3HT-based OFETs

| Regioregularity (%HT) | Hole Mobility (cm²/Vs) | Reference(s) |

| Regiorandom | Very low / Dispersive transport | [10] |

| ~90 | 10⁻⁵ - 10⁻⁴ | [11] |

| 91 | ~0.01 | [9] |

| 93 | ~0.03 | [9] |

| >95 | 10⁻⁴ - 10⁻³ | [10] |

| >99 | up to 0.1 | [9] |

Signaling Pathways and Logical Relationships

The influence of regioregularity on the properties of P3ATs can be understood as a cascade of structure-property relationships.

References

- 1. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]

- 3. utd-ir.tdl.org [utd-ir.tdl.org]

- 4. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]

- 9. Performance evaluation of highly regioregular “P3HT” | TCI AMERICA [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Grignard Metathesis Polymerization of 3-(6-Methoxyhexyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(3-(6-methoxyhexyl)thiophene) via Grignard Metathesis (GRIM) polymerization. This method allows for the controlled synthesis of regioregular poly(3-alkylthiophenes), which are crucial materials in the development of organic electronics and drug delivery systems.

Introduction

Grignard metathesis (GRIM) polymerization is a powerful chain-growth polymerization technique for the synthesis of well-defined conjugated polymers, such as poly(3-alkylthiophenes) (P3ATs). This method offers several advantages over other polymerization techniques, including mild reaction conditions, the use of readily available reagents, and the ability to control molecular weight and regioregularity. High regioregularity (head-to-tail coupling) is essential for achieving desirable electronic and optical properties in these materials, as it promotes planarization of the polymer backbone and facilitates intermolecular π-π stacking. The presence of the methoxy group in the alkyl side chain of this compound can enhance solubility and introduce functionality for further modifications, making the resulting polymer attractive for various applications, including drug delivery and bioelectronics.

Reaction Principle

The GRIM polymerization of 2,5-dibromo-3-(6-methoxyhexyl)thiophene proceeds through a nickel-catalyzed cross-coupling mechanism. The key steps involve:

-

Grignard Metathesis: The monomer, 2,5-dibromo-3-(6-methoxyhexyl)thiophene, undergoes a magnesium-halogen exchange with a Grignard reagent (e.g., isopropylmagnesium chloride) to form the thienyl Grignard species.

-

Initiation: The nickel(II) catalyst, typically Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), reacts with the thienyl Grignard to initiate the polymerization.

-

Propagation: The polymerization proceeds via a chain-growth mechanism, where the nickel catalyst "walks" along the polymer chain, inserting monomer units in a regioregular fashion.

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as hydrochloric acid or methanol.

Experimental Protocols

Materials

| Material | Supplier | Purity | Notes |

| 2,5-Dibromo-3-(6-methoxyhexyl)thiophene | Custom Synthesis/Commercially Available | >98% | Starting monomer |

| Isopropylmagnesium chloride (2.0 M in THF) | Sigma-Aldrich | Grignard reagent | |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | Strem Chemicals | >98% | Catalyst |

| Anhydrous Tetrahydrofuran (THF) | Acros Organics | >99.9% | Solvent, inhibitor-free |

| Methanol | Fisher Scientific | ACS Grade | For precipitation and washing |

| Hexane | Fisher Scientific | ACS Grade | For washing (Soxhlet extraction) |

| Chloroform | Fisher Scientific | ACS Grade | For polymer extraction (Soxhlet) |

| Hydrochloric acid (1 M) | VWR Chemicals | For quenching the reaction |

Protocol for GRIM Polymerization

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromo-3-(6-methoxyhexyl)thiophene (1.0 eq) in anhydrous THF.

-

Grignard Formation: Cool the solution to 0 °C in an ice bath. Slowly add isopropylmagnesium chloride (1.0 eq, 2.0 M solution in THF) dropwise via syringe. The reaction mixture is typically stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Polymerization: To the stirred Grignard solution at room temperature, add a solution of Ni(dppp)Cl₂ (0.01-0.02 eq) in anhydrous THF. The reaction mixture will typically change color upon addition of the catalyst. The polymerization is allowed to proceed at room temperature for a specified time (e.g., 2 hours).

-

Quenching: The polymerization is terminated by slowly pouring the reaction mixture into a beaker containing methanol or a dilute solution of hydrochloric acid in methanol. This will cause the polymer to precipitate.

-